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Compound of Interest

Compound Name: 3-Hydroxy-4-methylpyridine

Cat. No.: B072547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-4-methylpyridine (CAS No. 1121-19-3, Molecular Formula: CeH7NO). Due to the
limited availability of experimentally derived spectra in public databases, this document
presents predicted data alongside detailed experimental protocols for obtaining and analyzing
the spectroscopic profile of this compound. This guide is intended to serve as a valuable
resource for researchers in drug discovery and development by providing the foundational
spectroscopic knowledge required for characterization, quality control, and further investigation
of 3-Hydroxy-4-methylpyridine.

Chemical Structure and Properties
» IUPAC Name: 4-Methylpyridin-3-ol

Synonyms: 3-Hydroxy-4-picoline[1]

CAS Number: 1121-19-3[1][2][3][4][5]

Molecular Formula: CeH7NO[3]

Molecular Weight: 109.13 g/mol [3]

Appearance: Yellow-brown solid[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b072547?utm_src=pdf-interest
https://www.benchchem.com/product/b072547?utm_src=pdf-body
https://www.benchchem.com/product/b072547?utm_src=pdf-body
https://www.benchchem.com/product/b072547?utm_src=pdf-body
https://store.apolloscientific.co.uk/product/3-hydroxy-4-methylpyridine
https://store.apolloscientific.co.uk/product/3-hydroxy-4-methylpyridine
https://www.achemblock.com/e-3031-3-hydroxy-4-methylpyridine.html
https://tygersci.com/3-hydroxy-4-methylpyridine-1121-19-3/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3447361.htm
https://www.bocsci.com/product/3-hydroxy-4-methylpyridine-cas-1121-19-3-51743.html
https://tygersci.com/3-hydroxy-4-methylpyridine-1121-19-3/
https://tygersci.com/3-hydroxy-4-methylpyridine-1121-19-3/
https://www.achemblock.com/e-3031-3-hydroxy-4-methylpyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Purity: Typically available at 95% or higher[1][2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Hydroxy-4-
methylpyridine. These predictions are based on established principles of spectroscopy and
comparison with structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Weak C-H stretch (methyl)

C=C and C=N stretching
1640-1550 Strong o )

(pyridine ring)
1470-1430 Medium C-H bend (methyl)
1300-1200 Strong C-O stretch (phenolic)

C-H out-of-plane bend
900-675 Strong

(aromatic)

Table 2: Predicted *H NMR Spectroscopy Data (500 MHz,
DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~9.5-10.5 brs 1H OH
~8.1-8.3 s 1H H-2
~7.9-8.1 d 1H H-6
~7.1-7.3 d 1H H-5
~2.2-2.4 S 3H CHs
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Note: Chemical shifts are referenced to tetramethylsilane (TMS). For comparison, the reported
IH NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine in DMSO-des shows signals at &
9.64 (br s, 1H, OH), 8.02 (s, 1H, H-2), 7.07 (d, 1H), 7.05 (d, 1H), and 2.35 (s, 3H, CH3)[6].

Table 3: Predicted **C NMR Spectroscopy Data (125 MHz,

DMSO-ds)
Chemical Shift (6, ppm) Assignment
~150-155 C-3
~145-150 C-6
~140-145 C-2
~130-135 C-4
~120-125 C-5
~15-20 CHs

Note: For comparison, the reported 3C NMR spectrum of the isomeric 3-Hydroxy-6-
methylpyridine shows characteristic shifts for the pyridine ring and the methyl group[7].

Table 4: Predicted Mass Spectrometry Data (Electron
lonization, 70 eV)

miz Relative Intensity (%) Assighment

109 100 [M]* (Molecular lon)
81 ~50-70 [M - COJ*

80 ~40-60 [M - CHOJ*

53 ~20-40 [CaHs]*

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.
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Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3-Hydroxy-4-methylpyridine to identify its
functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

o Sample Preparation: A small amount of solid 3-Hydroxy-4-methylpyridine is placed directly
onto the ATR crystal.

e Instrument Setup:

o

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
or germanium ATR accessory.

o

Scan Range: 4000-400 cm~1,

[¢]

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is collected.
o The sample is placed on the crystal, and the anvil is engaged to ensure good contact.
o The sample spectrum is then recorded.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of 3-
Hydroxy-4-methylpyridine.

Methodology: Solution-State NMR
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Sample Preparation:

o Approximately 5-10 mg of 3-Hydroxy-4-methylpyridine is accurately weighed and
dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

o A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing, although modern spectrometers can reference the residual
solvent peak.

o The solution is transferred to a 5 mm NMR tube.

Instrument Setup:

o Spectrometer: A 500 MHz (or higher field) NMR spectrometer.

o Probe: A broadband or dual-channel probe tuned to the frequencies of *H and 3C.

o Temperature: 298 K.

'H NMR Data Acquisition:

o A standard one-pulse experiment is used.

o Key parameters: 90° pulse width, relaxation delay of 1-2 seconds, and acquisition time of
2-4 seconds.

o 16-64 scans are typically acquired.

13C NMR Data Acquisition:

o A proton-decoupled 3C NMR spectrum is acquired using a standard pulse program (e.qg.,
zgpg30).

o Key parameters: 30° pulse width, relaxation delay of 2 seconds.

o Alarger number of scans (e.g., 1024 or more) is required due to the low natural
abundance of 13C.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced
to TMS (0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Hydroxy-4-
methylpyridine.

Methodology: Electron lonization (ElI) Mass Spectrometry
e Sample Introduction:

o A few micrograms of the sample are introduced into the ion source via a direct insertion
probe or by gas chromatography if the compound is sufficiently volatile and thermally
stable.

e Instrument Setup:

o Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight (TOF) mass
spectrometer equipped with an EI source.

o lonization Energy: 70 eV.
o Source Temperature: 150-250 °C.
o Mass Range: m/z 40-400.

o Data Acquisition: The mass spectrometer scans the specified mass range, and the detector
records the abundance of ions at each m/z value.

o Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
Hydroxy-4-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b072547#spectroscopic-data-for-3-hydroxy-4-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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